4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone
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Overview
Description
4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone is a complex organic compound with a unique spiro structure. This compound is characterized by its benzoyl group, hydroxy group, and a spiro linkage involving an oxa and diaza ring system. The molecular formula for this compound is C14H8N2O7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[45]dec-3-ene-2,6,8,10-tetraone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch reactors and continuous flow systems, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a benzyl derivative .
Scientific Research Applications
4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action for 4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)-3-hydroxy-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone: This compound has a similar structure but with a chlorobenzoyl group instead of a benzoyl group.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Another spiro compound with different substituents.
Uniqueness
The uniqueness of 4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H8N2O7 |
---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-oxa-7,9-diazaspiro[4.5]decane-2,3,6,8,10-pentone |
InChI |
InChI=1S/C14H8N2O7/c17-8(6-4-2-1-3-5-6)7-9(18)10(19)23-14(7)11(20)15-13(22)16-12(14)21/h1-5,17H,(H2,15,16,20,21,22)/b8-7- |
InChI Key |
ZYQVQBUBEVQFCT-FPLPWBNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)O |
Origin of Product |
United States |
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